molecular formula C11H22N2O2 B1288538 Tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate CAS No. 887587-15-7

Tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate

Cat. No.: B1288538
CAS No.: 887587-15-7
M. Wt: 214.3 g/mol
InChI Key: ADWPVFGFNNKQIP-UHFFFAOYSA-N
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Description

Tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate (TBEAPC) is an organic compound belonging to the pyrrolidine family of compounds. It is a versatile compound with a wide range of applications, from chemical synthesis to pharmacology. This compound has been studied extensively in recent years, and its use in scientific research has been increasing due to its unique properties.

Scientific Research Applications

Synthesis and Structural Analysis

  • Tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate has been utilized in the synthesis of various chemical compounds. For instance, Chung et al. (2005) demonstrated its use in the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy. This method achieved high yields and enantiomeric excesses, highlighting the compound's potential in asymmetric synthesis (Chung et al., 2005).

Metabolic Studies

  • In metabolic studies, Yoo et al. (2008) investigated the in vitro metabolism of a dipeptidyl peptidase-4 inhibitor containing this compound. They found several metabolites, including a C-demethylated metabolite, providing insights into the metabolic pathways of compounds containing this chemical structure (Yoo et al., 2008).

Continuous Flow Synthesis

  • The compound has also been used in the continuous flow synthesis of pyrrole-3-carboxylic acids. Herath and Cosford (2010) reported a one-step method involving tert-butyl acetoacetates, amines, and 2-bromoketones. This innovative approach simplifies the synthesis process and can be applied to various substrates (Herath & Cosford, 2010).

Crystallographic Characterization

  • Naveen et al. (2007) provided detailed crystallographic characterization of a related compound, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate. This work contributes to the understanding of the molecular structure and potential applications of similar tert-butyl pyrrolidine carboxylates in crystallography (Naveen et al., 2007).

Application in Medicinal Chemistry

  • This compound-related compounds have been synthesized and evaluated for potential medicinal applications. For example, Ikuta et al. (1987) synthesized a series of pyrrolidin-2-ones with similar structures, investigating their anti-inflammatory and analgesic properties (Ikuta et al., 1987).

Properties

IUPAC Name

tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-5-12-9-6-7-13(8-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWPVFGFNNKQIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609854
Record name tert-Butyl 3-(ethylamino)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887587-15-7
Record name tert-Butyl 3-(ethylamino)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (R)-3-amino-1-N-Boc pyrrolidine (1 eq, 5.37 mmol) in methanol (20 mL) was added acetaldehyde (0.95 eq) and the resulting mixture was heated to 80° C. and stirred for 2 h., then stirred at room temperature overnight. Sodium borohydride (0.95 eq, 5.1 mmol) was added and reaction mixture was stirred for an additional 2 h. The reaction mixture was concentrated, dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate. The combined organics were washed with brine and dried over sodium sulfate. The crude product was purified on silica using hexane/ethyl acetate (10%) to hexane/ethyl acetate (50%). 1H-NMR (CDCL3) δ: 1.05 (3H, t), 1.45 (9H, s), 1.60-1.75 (1H, m), 2.00-2.10 (1H, m), 2.68 (4H, q), 2.90-3.15 (1H, m), 3.25-3.65 (4H, m). ESI-MS m/z: 215 (M+1), UV retention time: 0.75 min.
Quantity
5.37 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.1 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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